6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one
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Overview
Description
6-METHYL-2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core substituted with a nitrophenylmethylidene hydrazine group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 4-nitrobenzaldehyde with 6-methyl-3,4-dihydropyrimidin-4-one in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an ethanol solvent. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro derivatives.
Scientific Research Applications
6-METHYL-2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-METHYL-2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
Uniqueness
6-METHYL-2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its dihydropyrimidinone core, which is not commonly found in similar compounds. This core structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11N5O3 |
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Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N5O3/c1-8-6-11(18)15-12(14-8)16-13-7-9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+ |
InChI Key |
NXLMOEWJQMDGNV-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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